Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 173725-28-5
VCID: VC20952050
InChI: InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1
SMILES: CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Molecular Formula: C17H33NO6
Molecular Weight: 347.4 g/mol

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

CAS No.: 173725-28-5

Cat. No.: VC20952050

Molecular Formula: C17H33NO6

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside - 173725-28-5

Specification

CAS No. 173725-28-5
Molecular Formula C17H33NO6
Molecular Weight 347.4 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1
Standard InChI Key CTRCWYGGVOETGG-WRQOLXDDSA-N
Isomeric SMILES CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
SMILES CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Canonical SMILES CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside consists of a 2-acetamido-2-deoxy-beta-D-glucopyranose (N-acetylglucosamine) moiety linked through a beta-glycosidic bond to a nonyl (C9H19) chain. The molecule retains the six-membered pyranose ring structure of glucose with specific modifications: an acetamido group (-NHCOCH3) at the C-2 position replaces a hydroxyl group, while the anomeric carbon (C-1) connects to the nonyl chain through an O-glycosidic linkage in beta configuration. This beta stereochemistry is crucial for the compound's three-dimensional arrangement and influences its biological interactions, as beta-linked glycosides present different spatial orientations compared to their alpha counterparts.
The presence of the long nonyl chain introduces amphiphilic properties to the molecule, creating a distinct hydrophobic region alongside the hydrophilic sugar moiety. This structural duality enables the compound to potentially interact with both lipid membranes and aqueous environments, making it particularly interesting for studies involving biological interfaces. The acetamido group at C-2 can participate in hydrogen bonding networks, further influencing the compound's interactions with proteins and other biomolecules in biological systems.

Physical and Chemical Properties

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside possesses several key physical and chemical properties that define its behavior in both laboratory and biological contexts. The compound is identified by CAS number 173725-28-5, with a molecular formula of C17H33NO6 and a precise molecular weight of 347.4 g/mol . Its IUPAC name, N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide, reflects the absolute stereochemistry of all chiral centers in the molecule.
The compound features multiple functional groups that contribute to its chemical reactivity profile, including three hydroxyl groups (at C-3, C-4, and C-6 of the glucose ring), an acetamido group at C-2, and the glycosidic bond linking the sugar to the nonyl chain. These functional groups provide potential sites for chemical modifications, enzymatic recognition, and intermolecular interactions. The following table summarizes the key physical and chemical properties of the compound:

PropertyValue
CAS Number173725-28-5
Molecular FormulaC17H33NO6
Molecular Weight347.4 g/mol
IUPAC NameN-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide
Standard InChIKeyCTRCWYGGVOETGG-WRQOLXDDSA-N
Isomeric SMILESCCCCCCCCCO[C@H]1C@@HNC(=O)C
Physical StateNot specified in available data
SolubilityPredicted to be soluble in polar organic solvents due to its structure
The stereochemistry of the molecule is particularly important, as indicated by its InChI string and SMILES notation which specify the absolute configuration at each chiral center. The beta-configuration at the anomeric position (C-1) is critical for its biological recognition and potential activity in enzymatic systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically follows glycosylation strategies that enable the formation of a beta-selective glycosidic bond between the sugar donor and the nonyl alcohol acceptor. Based on related glycosylation reactions in the literature, several approaches may be employed to achieve this synthesis with the necessary stereochemical control . The primary synthetic challenge involves ensuring the beta-selectivity of the glycosidic bond while managing the reactivity of the various functional groups present in the molecule.
A common synthetic route likely involves the use of protected intermediates, particularly the acetylated precursor Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS: 173725-23-0), which is mentioned in the research literature . This approach uses acetyl protecting groups to temporarily mask the hydroxyl functionalities of the sugar component during the glycosylation reaction, allowing for selective reactivity at the anomeric position. The acetamido group at C-2 can provide neighboring group participation, which favors the formation of the desired beta-glycosidic linkage through stereochemical control of the reaction.
The general synthetic pathway would typically involve the following key steps: (1) protection of the hydroxyl groups on the GlcNAc starting material, (2) activation of the anomeric center to create a reactive glycosyl donor, (3) glycosylation reaction with nonyl alcohol, and (4) selective deprotection to yield the final product . The choice of protecting groups, activating agents, and reaction conditions significantly impacts the efficiency and stereoselectivity of the synthesis.

Biological Applications

Biochemical and Pharmaceutical Relevance

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has garnered interest in various biochemical and pharmaceutical applications due to its ability to interact with biological systems, particularly in the context of glycosylation processes. The compound's unique structure, combining a carbohydrate moiety with a lipophilic chain, positions it at the interface of carbohydrate chemistry and membrane biology. This dual nature allows it to potentially influence membrane properties, carbohydrate recognition processes, and cellular signaling pathways.
In biochemical research, this compound may serve as a valuable tool for studying the interactions between glycoconjugates and lipid membranes, offering insights into how carbohydrate structures interact with cellular components. Its structural similarity to natural glycolipids makes it useful for investigating the role of carbohydrate-based interactions in biological recognition processes. Additionally, as a synthetic analog of naturally occurring glycoconjugates, it provides researchers with a well-defined molecular probe for investigating specific aspects of glycobiology without the structural heterogeneity often encountered in natural systems.
From a pharmaceutical perspective, compounds of this class have potential applications in drug delivery, as they can form micelles or other self-assembled structures in aqueous environments due to their amphiphilic nature. Such structures might encapsulate hydrophobic drug molecules, potentially enhancing their solubility and bioavailability. Furthermore, the specific recognition of carbohydrate structures by cellular receptors could be exploited for targeted drug delivery applications.

Comparative Analysis with Related Compounds

While specific research focused on Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is limited in the available literature, insights can be gained by examining related compounds. Isopropyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a shorter chain analog (with an isopropyl group instead of nonyl), shares structural similarities and likely exhibits comparable biochemical properties, though with reduced lipophilicity . This structural analog might provide clues to the behavior of our target compound in biological systems.
Similarly, 2-acetamido-2-deoxy-3-O-beta-D-glucopyranuronosyl-beta-D-glucopyranose, which contains the same N-acetylglucosamine core but in a different glycosidic arrangement, is described as having "a role as an epitope" and being "an amino disaccharide and a glucosamine oligosaccharide" . This suggests that N-acetylglucosamine-containing structures with beta-glycosidic linkages may generally function in biological recognition processes, a property that could extend to our target compound.
Research on related acetamido sugar derivatives indicates potential biological activities in enzyme inhibition. For instance, benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside has been shown to inhibit glycosyltransferase incorporation of glucosamine into O-glycans and suppress mucin biosynthesis in breast cancer cell lines . While this refers to an alpha-configured galactosamine derivative rather than our beta-configured glucosamine derivative, it points to the broader biological potential of acetamido sugar derivatives in modulating glycosylation processes.

AspectDetails
Typical Package Size1 gram
Purity Specification≥98%
Supply CapacityApproximately 30kg/month
Product ClassificationBioactive Small Molecule
Usage RestrictionsProfessional research and industrial use only
Shipping RestrictionsNot shipped to medical facilities or residences
Return PolicyTypically non-returnable
Lead TimeApproximately 5 days (may vary by supplier)
These specifications provide important practical considerations for researchers planning to incorporate this compound into their experimental protocols.

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